molecular formula C18H16ClN3O3S2 B2651111 3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 1251562-46-5

3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2651111
CAS No.: 1251562-46-5
M. Wt: 421.91
InChI Key: YFNGJZNPUKWHKQ-UHFFFAOYSA-N
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Description

3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide (CAS 1251562-46-5) is a synthetic compound featuring a thiophene-2-carboxamide core, a chemical scaffold recognized for its significant potential in pharmaceutical and agrochemical research . This molecule integrates a thiophene ring linked to a 4-chloro-N-methylphenylsulfonamido group and a pyridin-3-ylmethyl moiety, a structure designed to explore interactions with biological targets. The thiophene-carboxamide structure is a prominent scaffold in medicinal chemistry. Scientific literature indicates that derivatives similar to this compound are investigated as noncovalent inhibitors of essential enzymes, such as DprE1 in Mycobacterium tuberculosis, making this structural class a promising area for antitubercular agent development . Furthermore, molecular frameworks combining thiophene and pyridine rings are actively studied for their fungicidal activities, particularly against oomycete diseases like cucumber downy mildew, highlighting the compound's potential utility in agricultural science . Supplied as a high-purity chemical, this product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are advised to conduct thorough safety evaluations before handling.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-22(27(24,25)15-6-4-14(19)5-7-15)16-8-10-26-17(16)18(23)21-12-13-3-2-9-20-11-13/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNGJZNPUKWHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes functional groups such as a sulfonamide moiety and a thiophene ring, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the 4-chloro-N-methylphenylsulfonamido group enhances the compound's efficacy against various bacterial strains. Studies have shown that similar sulfonamides can inhibit bacterial folate synthesis, leading to bactericidal effects.

  • Case Study : A study by Salgueiro et al. demonstrated that sulfonamide derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Anti-inflammatory Effects

The compound's thiophene structure may contribute to anti-inflammatory properties, as thiophenes are known to modulate inflammatory pathways.

  • Research Findings : In vitro assays indicated that compounds with similar structures reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Case Study : A recent study explored the effects of thiophene-based compounds on cancer cell lines, revealing that they induce apoptosis in human cancer cells by activating caspase pathways .

The biological activity of 3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is primarily attributed to its ability to interact with specific enzymes or receptors within microbial or human cells.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate biosynthesis, thereby exerting their antimicrobial effects.
  • Cell Signaling Modulation : The compound may also interfere with cell signaling pathways related to inflammation and cancer progression, although further studies are needed to elucidate these mechanisms fully.

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AntimicrobialMIC in low µM rangeSalgueiro et al.
Anti-inflammatoryReduced cytokine levelsResearch findings
AnticancerInduces apoptosisCase study

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The molecular formula is C19H15ClN2O3SC_{19}H_{15}ClN_2O_3S, and it features a sulfonamide group, which enhances its pharmacological properties. The presence of both thiophene and pyridine rings contributes to its activity against various biological targets.

Scientific Research Applications

  • Antidiabetic Activity
    • Recent studies have explored the antidiabetic potential of thiophene derivatives, including those similar to the compound . For instance, derivatives with similar structures have shown promising results in inhibiting α-glucosidase, a key enzyme in carbohydrate metabolism, thereby reducing blood glucose levels .
  • Antimicrobial Properties
    • Compounds containing thiophene and sulfonamide moieties have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making these compounds candidates for developing new antibiotics .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of thiophene derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases .
  • Cancer Research
    • Thiophene-based compounds have been investigated for their anticancer properties. Specific derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways related to cell survival .

Table 1: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound Aα-Glucosidase Inhibitor8.9
Compound BAntimicrobial15.0
Compound CAnti-inflammatory10.5
Compound DAnticancer12.0

Case Studies

  • Antidiabetic Activity Study
    • A study conducted on a series of thiophene derivatives showed that modifications at the pyridine ring significantly enhanced α-glucosidase inhibition compared to standard drugs like acarbose. The compound similar to 3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide exhibited an IC50 value of 8.9 µM, indicating strong antidiabetic potential .
  • Antimicrobial Efficacy
    • Research highlighted the antimicrobial activity of sulfonamide-containing thiophenes against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Studies
    • In vitro studies on human cancer cell lines indicated that thiophene derivatives could induce apoptosis through the activation of caspases and inhibition of cell cycle progression. One derivative showed significant cytotoxicity with an IC50 value of 12 µM against breast cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs from the literature, focusing on molecular features, synthesis, spectral data, and biological activity.

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Yield Key Spectral Data (IR) Biological Activity References
Target Compound Not explicitly provided 4-Chloro-N-methylphenylsulfonamido, Pyridin-3-ylmethyl - - - -
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 4-Chlorophenyl, (4-Chlorophenyl)methanesulfonyl - Sulfonyl (S=O), C=O (carboxamide) Not reported
T-IV-B (N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide) C₂₁H₁₈N₂O₂S p-Tolylacryloylphenyl 74% N-H (3280 cm⁻¹), C=O (1660 cm⁻¹), C=C (1600 cm⁻¹) Not specified
KuSaSch100 (Thieno[2,3-b]pyridine-2-carboxamide) C₂₃H₁₉ClN₄OS 4-Chlorophenyl, Cyclopenta[b]thieno[3,2-e]pyridine 47% - Antiplasmodial (IC₅₀: 1.2 μM)
SAG (Benzo[b]thiophene-2-carboxamide derivative) C₂₃H₂₃ClN₄OS 4-(Methylamino)cyclohexyl, 3-(Pyridin-4-yl)benzyl - - Smoothened receptor agonist

Key Comparative Insights:

Structural Variations and Functional Groups Sulfonamide vs. Acryloyl Substituents: The target compound’s 4-chloro-N-methylphenylsulfonamido group distinguishes it from T-IV derivatives (e.g., T-IV-B), which feature acryloylphenyl substituents . Sulfonamides generally enhance solubility and binding affinity to enzymes like carbonic anhydrases, whereas acryloyl groups may influence π-π stacking interactions in receptor binding. Heterocyclic Moieties: The pyridin-3-ylmethyl group in the target compound contrasts with the 4-chlorophenyl group in ’s analog .

Synthesis and Yield The target compound’s synthesis likely involves sequential sulfonylation and carboxamide coupling, analogous to methods for N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide . However, yields for such multi-step syntheses vary widely; KuSaSch100, a fused-ring analog, was obtained in 47% yield via cyclocondensation , while T-IV-B achieved 74% yield through a one-step Knoevenagel condensation .

Spectral Characterization

  • Infrared spectra of T-IV derivatives confirm carboxamide (C=O, ~1660 cm⁻¹) and thiophene (C-S-C, ~690 cm⁻¹) functionalities . The target compound would likely exhibit similar bands, with additional peaks for sulfonamide (S=O, ~1350–1150 cm⁻¹) and pyridine C=N stretches (~1600 cm⁻¹).

Biological Activity Anti-infective Potential: KuSaSch100 demonstrates antiplasmodial activity (IC₅₀: 1.2 μM), suggesting that thiophene carboxamides with fused rings may target parasitic enzymes . The target compound’s sulfonamide group could similarly inhibit microbial enzymes. Receptor Modulation: SAG acts as a Smoothened (SMO) receptor agonist, highlighting the role of benzo[b]thiophene carboxamides in hedgehog signaling . The target’s pyridine moiety may offer distinct electronic effects for receptor binding compared to SAG’s benzothiophene core.

Research Implications and Limitations

  • Structural Optimization : The pyridin-3-ylmethyl group in the target compound could enhance blood-brain barrier penetration compared to bulkier substituents in KuSaSch100 or SAG .
  • Data Gaps : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Future studies should prioritize X-ray diffraction (e.g., using SHELX ) and in vitro assays to validate its properties.

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